molecular formula C26H24N2O2 B11175864 benzene-1,3-diylbis(3,4-dihydroisoquinolin-2(1H)-ylmethanone)

benzene-1,3-diylbis(3,4-dihydroisoquinolin-2(1H)-ylmethanone)

Cat. No.: B11175864
M. Wt: 396.5 g/mol
InChI Key: ASVOKAWBVHVTGU-UHFFFAOYSA-N
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Description

2-[3-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)BENZOYL]-1,2,3,4-TETRAHYDROISOQUINOLINE is a complex organic compound that belongs to the class of tetrahydroisoquinolines Tetrahydroisoquinolines are a significant group of compounds known for their diverse biological activities and potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)BENZOYL]-1,2,3,4-TETRAHYDROISOQUINOLINE typically involves multicomponent reactions. These reactions are favored for their efficiency in generating molecular diversity and complexity. One common approach is the transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategy, which involves the direct coupling of C(sp3)–H bonds of tetrahydroisoquinoline with various nucleophiles in the presence of cooxidants like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry and sustainable synthetic methodologies are often applied to improve atom economy, selectivity, and yield of the product .

Chemical Reactions Analysis

Types of Reactions

2-[3-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)BENZOYL]-1,2,3,4-TETRAHYDROISOQUINOLINE undergoes various types of chemical reactions, including:

    Oxidation: Involves the use of oxidizing agents like H₂O₂ or TBHP.

    Reduction: Typically involves reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Commonly involves nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: H₂O₂, TBHP

    Reduction: NaBH₄, LiAlH₄

    Substitution: Various nucleophiles depending on the desired substitution product

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[3-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)BENZOYL]-1,2,3,4-TETRAHYDROISOQUINOLINE involves its interaction with specific molecular targets and pathways. It is known to modulate various biological pathways, including those involved in inflammation and neuroprotection. The compound’s effects are mediated through its interaction with enzymes and receptors, leading to changes in cellular signaling and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)BENZOYL]-1,2,3,4-TETRAHYDROISOQUINOLINE is unique due to its specific structural configuration, which imparts distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions and its diverse applications in scientific research further highlight its uniqueness .

Properties

Molecular Formula

C26H24N2O2

Molecular Weight

396.5 g/mol

IUPAC Name

[3-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone

InChI

InChI=1S/C26H24N2O2/c29-25(27-14-12-19-6-1-3-8-23(19)17-27)21-10-5-11-22(16-21)26(30)28-15-13-20-7-2-4-9-24(20)18-28/h1-11,16H,12-15,17-18H2

InChI Key

ASVOKAWBVHVTGU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C3=CC(=CC=C3)C(=O)N4CCC5=CC=CC=C5C4

Origin of Product

United States

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